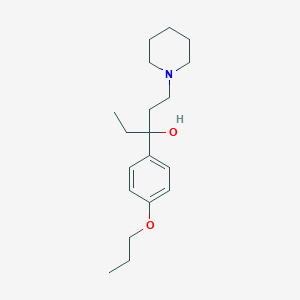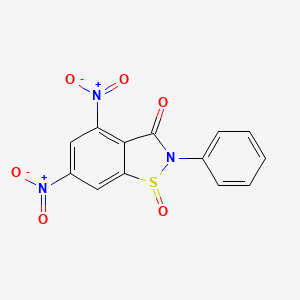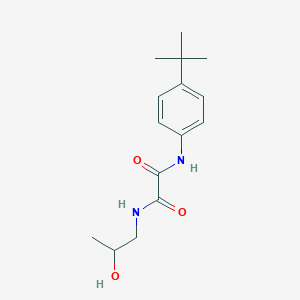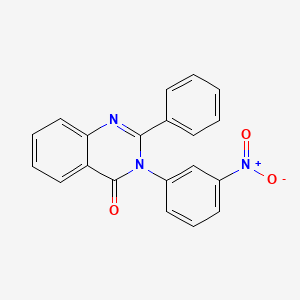![molecular formula C17H15N7OS B15008850 2-[(5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]-N-pyrimidin-2-ylacetamide](/img/structure/B15008850.png)
2-[(5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]-N-pyrimidin-2-ylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-({5-ETHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)-N-(PYRIMIDIN-2-YL)ACETAMIDE is a complex organic compound that belongs to the class of triazinoindoles This compound is characterized by its unique structure, which includes a triazinoindole core, a sulfanyl group, and a pyrimidinylacetamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-({5-ETHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)-N-(PYRIMIDIN-2-YL)ACETAMIDE typically involves multiple steps. One common approach is the reaction of 5-ethyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol with pyrimidin-2-ylacetyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.
Analyse Des Réactions Chimiques
Types of Reactions
2-({5-ETHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)-N-(PYRIMIDIN-2-YL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or alcohols for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule, potentially altering its properties and applications.
Applications De Recherche Scientifique
2-({5-ETHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)-N-(PYRIMIDIN-2-YL)ACETAMIDE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It can be used in the development of new materials and as a catalyst in industrial processes.
Mécanisme D'action
The mechanism of action of 2-({5-ETHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)-N-(PYRIMIDIN-2-YL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, potentially inhibiting or activating their functions. This interaction can lead to various biological effects, such as modulation of signaling pathways, alteration of gene expression, or inhibition of cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-ETHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOLE-3-THIOL: A precursor in the synthesis of the target compound, sharing a similar core structure.
ETHYL 2-({[(5-ETHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]ACETYL}AMINO)-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE: Another derivative with a similar triazinoindole core but different functional groups
Uniqueness
The uniqueness of 2-({5-ETHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)-N-(PYRIMIDIN-2-YL)ACETAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research applications and potential therapeutic uses.
Propriétés
Formule moléculaire |
C17H15N7OS |
|---|---|
Poids moléculaire |
365.4 g/mol |
Nom IUPAC |
2-[(5-ethyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-pyrimidin-2-ylacetamide |
InChI |
InChI=1S/C17H15N7OS/c1-2-24-12-7-4-3-6-11(12)14-15(24)21-17(23-22-14)26-10-13(25)20-16-18-8-5-9-19-16/h3-9H,2,10H2,1H3,(H,18,19,20,25) |
Clé InChI |
SEWCUDDEJLHNNN-UHFFFAOYSA-N |
SMILES canonique |
CCN1C2=CC=CC=C2C3=C1N=C(N=N3)SCC(=O)NC4=NC=CC=N4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ethyl 1-benzyl-6-bromo-2-{[4-(ethoxycarbonyl)-4-phenylpiperidin-1-yl]methyl}-5-hydroxy-1H-indole-3-carboxylate](/img/structure/B15008773.png)
![5-cyano-6-({2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-2-methyl-N,4-diphenyl-1,4-dihydropyridine-3-carboxamide](/img/structure/B15008781.png)
![2-[4-(4-Nitrophenyl)-1,3-thiazol-2-yl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B15008790.png)


![[7,8-Bis(propylsulfonyl)pyrrolo[1,2-a]pyrazin-6-yl](4-methylphenyl)methanone](/img/structure/B15008806.png)


![N-[(E)-(5-bromothiophen-2-yl)methylidene]-3-fluoro-4-methylaniline](/img/structure/B15008824.png)

![Diethyl 2,2'-{[6-({4-[chloro(difluoro)methoxy]phenyl}amino)-1,3,5-triazine-2,4-diyl]diimino}diacetate (non-preferred name)](/img/structure/B15008832.png)
![2-[({4-[(Trifluoroacetyl)amino]phenyl}carbonyl)amino]benzoic acid](/img/structure/B15008842.png)

